2,3-Dibromo-4,5,6-trifluorophenol
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Overview
Description
2,3-Dibromo-4,5,6-trifluorophenol is a halogenated phenol compound with the molecular formula C6HBr2F3O. It is characterized by the presence of bromine and fluorine atoms attached to the phenol ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
The synthesis of 2,3-Dibromo-4,5,6-trifluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the bromination of 2,4,6-trifluorophenol using bromine in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and the use of solvents like acetic acid to facilitate the reaction .
Chemical Reactions Analysis
2,3-Dibromo-4,5,6-trifluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under specific conditions. For example, nucleophilic substitution reactions can replace bromine atoms with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products. Oxidation may lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
2,3-Dibromo-4,5,6-trifluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it valuable in the study of halogenated phenols and their reactivity.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs that target specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4,5,6-trifluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but its halogenation pattern plays a crucial role in its biological activity .
Comparison with Similar Compounds
2,3-Dibromo-4,5,6-trifluorophenol can be compared with other halogenated phenols such as:
2,4,6-Trifluorophenol: Similar in structure but lacks bromine atoms, making it less reactive in certain substitution reactions.
2,3,6-Trifluorophenol: Another fluorinated phenol with different substitution patterns, leading to variations in reactivity and applications.
2,4,6-Tribromophenol: Contains bromine atoms but lacks fluorine, resulting in different chemical properties and uses.
These comparisons highlight the unique combination of bromine and fluorine in this compound, which contributes to its distinct reactivity and applications.
Properties
Molecular Formula |
C6HBr2F3O |
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Molecular Weight |
305.87 g/mol |
IUPAC Name |
2,3-dibromo-4,5,6-trifluorophenol |
InChI |
InChI=1S/C6HBr2F3O/c7-1-2(8)6(12)5(11)4(10)3(1)9/h12H |
InChI Key |
QGRFRQQSCBKELX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)F)F)F)O |
Origin of Product |
United States |
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